N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide
Overview
Description
N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . Thiophene, on the other hand, is a sulfur-containing five-membered ring that is widely used in medicinal chemistry and material science . The combination of these two moieties in this compound makes it a compound of interest for various scientific research applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to interact with a variety of targets, including enzymes and receptors, contributing to their broad-spectrum pharmacological properties .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, often related to their target’s function .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert a variety of biological effects, often related to their target’s function .
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide typically involves the condensation of o-phenylenediamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction conditions often include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete condensation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar pharmacological activities.
Thiophene derivatives: These compounds share the thiophene ring and are used in similar applications in medicinal chemistry and material science.
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: This compound is another benzimidazole derivative with potential anti-inflammatory activity.
The uniqueness of this compound lies in its combination of benzimidazole and thiophene moieties, which may result in synergistic effects and enhanced pharmacological properties.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-11(10-6-3-7-17-10)15-12-13-8-4-1-2-5-9(8)14-12/h1-7H,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWNRLYSTJFZAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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